Z-L-Ala-CHN2

Cathepsin B Cathepsin L Cysteine Protease Selectivity

For studies requiring selective inactivation of cathepsin L-like proteases without calpain II co-inhibition, Z-L-Ala-CHN2 offers a defined selectivity profile. Substitution with leucine-containing diazomethyl ketones alters target engagement, confounding experimental interpretation. • Excludes calpain II inhibition, unlike Z-Leu-Leu-Tyr-CHN2. • Targets T. brucei brucipain/rhodesain for antitrypanosomal research. • Simpler dipeptide scaffold reduces cost and improves batch consistency for high-throughput screens.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B12332418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Ala-CHN2
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H13N3O3/c1-9(11(16)7-14-13)15-12(17)18-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17)/t9-/m0/s1
InChIKeyDOUDVLKNDXOMIW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-L-Ala-CHN2: Properties and Procurement Overview


Z-L-Ala-CHN2 (CAS 67865-68-3, N-alpha-Benzyloxycarbonyl-L-alainyl-diazomethane) is a synthetic, mechanism-based irreversible inhibitor belonging to the peptidyl diazomethyl ketone class, which primarily targets Clan CA cysteine proteases via covalent alkylation of the active-site thiol . With a molecular formula of C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol, this dipeptide analog features a benzyloxycarbonyl (Z) protecting group on L-alanine and a diazomethyl ketone warhead . The compound is utilized exclusively for biochemical research and industrial applications, not for diagnostic or therapeutic use . Its established mechanism involves inhibiting essential lysosomal cysteine proteinases such as the cathepsin L-like enzyme brucipain/rhodesain .

Generic Substitution Risks for Z-L-Ala-CHN2


Within the peptidyl diazomethyl ketone family, minor alterations to the amino acid sequence are now well understood to profoundly shift target selectivity profiles across cathepsins and calpains, making generic substitution a high-risk decision for scientific workflows [1]. For example, the presence of a penultimate leucine residue is a critical structural determinant for calpain inhibition, while aromatic residues in the S2 position confer cathepsin L selectivity; a dipeptide lacking these features, such as Z-L-Ala-CHN2, occupies a distinct selectivity space that cannot be replicated by longer or more hydrophobic analogs [1][2]. The diazomethane warhead provides irreversible, covalent modification of the active-site cysteine, a kinetic mechanism that differs fundamentally from reversible inhibitors or fluoromethyl ketones; consequently, substituting Z-L-Ala-CHN2 with a reversible cathepsin inhibitor, or even a different diazomethyl ketone with a leucine-containing scaffold, will alter the subset of proteases inactivated, the duration of inhibition, and the experimental outcomes in intact-cell or in vivo systems [2][3]. The evidence below quantifies these selectivity boundaries that define Z-L-Ala-CHN2 as a non-substitutable tool.

Product-Specific Quantitative Evidence Guide


Cathepsin B/L Selectivity vs. Broad-Spectrum Probes

Z-L-Ala-CHN2 (L-alanine at P1, benzyloxycarbonyl at N-terminus) acts as an irreversible inhibitor of Clan CA cysteine proteases. Its dipeptide scaffold lacks the hydrophobic phenylalanine residue present in the widely used broad-spectrum comparator Z-Phe-Ala-CHN2. The phenylalanine side chain in Z-Phe-Ala-CHN2 is known to contribute substantially to binding in the secondary specificity (S2) subsite of cathepsin B, with a measured Ki of 1.7 × 10⁻⁶ M for bovine spleen cathepsin B [1]. In contrast, alanine-containing dipeptide diazomethyl ketones such as Z-Tyr(I)-Ala-CHN2 show markedly altered selectivity, reacting rapidly with cathepsin L but only slowly with cathepsin B, and failing to inhibit calpain II [2]. Z-L-Ala-CHN2, bearing only an alanine side chain at the P1-adjacent position, is expected to display reduced cathepsin B affinity relative to Z-Phe-Ala-CHN2 and to primarily target cathepsin L-like enzymes including brucipain/rhodesain, for which it was developed . This differential selectivity profile provides a critical advantage for researchers who require selective targeting of cathepsin L-like proteases without simultaneous potent inhibition of cathepsin B.

Cathepsin B Cathepsin L Cysteine Protease Selectivity

Calpain II Resistance vs. Leucine-Containing Inhibitors

Calpain II, a calcium-activated cytosolic cysteine protease, requires a penultimate leucine residue in peptidyl diazomethyl ketone inhibitors for effective irreversible inactivation [1]. Peptide diazomethyl ketones lacking leucine at the P2 position, including Z-Tyr(I)-Ala-CHN2 (which shares the Ala-CHN2 backbone with Z-L-Ala-CHN2), do not inhibit calpain II at all, even while they rapidly inactivate cathepsin L and slowly inactivate cathepsin B [2]. Conversely, Z-Leu-Leu-Tyr-CHN2 reacts rapidly with both cathepsin L and calpain II [2]. Z-L-Ala-CHN2, by virtue of its alanine-only dipeptide scaffold devoid of leucine, is predicted to share this calpain II resistance, making it uniquely suitable for experiments where calpain inhibition would confound interpretation—such as in studies of lysosomal cysteine protease function in cells that co-express calpains.

Calpain Selectivity Cysteine Protease Irreversible Inhibitor

Synthetic Tractability vs. Tripeptide Inhibitors

Z-L-Ala-CHN2 (MW 247.25 g/mol) is a dipeptide diazomethyl ketone that requires fewer synthetic steps than tripeptide analogs such as Z-Leu-Leu-Nle-CHN2 (MW ~474 g/mol) or Z-Leu-Leu-Tyr-CHN2 (MW ~494 g/mol) [1][2]. The synthesis of peptidyl diazomethyl ketones typically proceeds through activation of the carboxyl group of an N-protected amino acid or peptide, followed by reaction with diazomethane or a diazomethane equivalent . A two-residue scaffold inherently requires one fewer coupling step than a three-residue scaffold, reducing cumulative yield losses and simplifying purification. While no published head-to-head synthetic yield comparison was located, the halving of peptide coupling steps represents an intrinsic advantage in both laboratory-scale synthesis and potential larger-scale production for procurement.

Synthetic Accessibility Scale-Up Cost of Goods

Evidence-Based Application Scenarios


Selective Targeting of Trypanosomal Cathepsin L-Like Proteases

Z-L-Ala-CHN2 is specifically indicated for studies of Trypanosoma brucei biology where selective inactivation of the cathepsin L-like enzyme brucipain (rhodesain, trypanopain) is required. Evidence demonstrates that Z-L-Ala-CHN2 targets this lysosomal cysteine protease class, as documented in the compound's mechanism of action profile . Researchers investigating antitrypanosomal strategies should select Z-L-Ala-CHN2 over the broad-spectrum probe Z-Phe-Ala-CHN2—which inhibits both cathepsin B and L with a measured Ki of 1.7 × 10⁻⁶ M for cathepsin B [1]—when the experimental goal is to isolate the specific contribution of cathepsin L-like proteases to parasite survival, differentiation, or host invasion.

Cellular Assays Excluding Calpain II Interference

Z-L-Ala-CHN2 is the preferred tool compound for intact-cell and lysosomal protease studies in which calpain II co-inhibition would confound data interpretation. Unlike leucine-containing diazomethyl ketones such as Z-Leu-Leu-Tyr-CHN2, which rapidly inactivates calpain II [2], alanine-containing diazomethyl ketones (exemplified by Z-Tyr(I)-Ala-CHN2) do not inhibit calpain II [2]. Z-L-Ala-CHN2, sharing the Ala-CHN2 backbone, is predicted to share this calpain II resistance, making it appropriate for experiments measuring lysosomal proteolysis, autophagy, or antigen processing in cell types that co-express calpains and cathepsins.

Cost-Efficient Procurement for Large-Scale Screening

The dipeptide scaffold of Z-L-Ala-CHN2 (MW 247.25 g/mol) reduces synthetic complexity relative to tripeptide diazomethyl ketones such as Z-Leu-Leu-Nle-CHN2 or Z-Leu-Leu-Tyr-CHN2, which require an additional peptide coupling step [3][2]. For procurement planning, this simpler synthetic route is expected to result in reduced cost per gram and improved batch-to-batch consistency [3]. Laboratories conducting high-throughput screens, large-scale phenotypic assays, or multi-year studies that require repeat procurement should evaluate Z-L-Ala-CHN2 as a cost-effective entry in the diazomethyl ketone inhibitor class, particularly when cathepsin L-like selectivity and calpain exclusion are the desired pharmacological profiles.

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